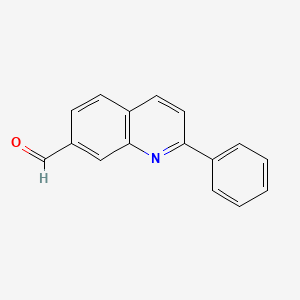

2-Phenylquinoline-7-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNOZJZUIOWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676463 | |

| Record name | 2-Phenylquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867162-43-4 | |

| Record name | 2-Phenylquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a viable synthetic pathway for 2-Phenylquinoline-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented in a two-step sequence, commencing with the construction of the quinoline core via the Doebner-von Miller reaction, followed by the introduction of the carbaldehyde functionality at the 7-position through a lithium-halogen exchange and formylation. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

I. Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step route, starting from commercially available 3-bromoaniline.

-

Step 1: Doebner-von Miller Reaction. Synthesis of the intermediate, 7-bromo-2-phenylquinoline, through the acid-catalyzed condensation of 3-bromoaniline with cinnamaldehyde.

-

Step 2: Formylation via Lithium-Halogen Exchange. Conversion of 7-bromo-2-phenylquinoline to the final product, this compound, by treatment with n-butyllithium followed by quenching with N,N-dimethylformamide (DMF).

The overall synthetic scheme is depicted below.

II. Experimental Protocols

Step 1: Synthesis of 7-Bromo-2-phenylquinoline

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In this proposed synthesis, 3-bromoaniline reacts with cinnamaldehyde in the presence of an acid catalyst and an oxidizing agent to yield 7-bromo-2-phenylquinoline.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoaniline (1 equivalent).

-

Addition of Reagents: To the flask, add a suitable solvent (e.g., ethanol) and a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid.[1]

-

Introduction of Cinnamaldehyde: Slowly add cinnamaldehyde (1.1 equivalents) to the stirred mixture.

-

Oxidizing Agent: An oxidizing agent is typically required for the final aromatization step. This can be the anil itself (acting as a hydrogen acceptor) or an added oxidant like arsenic pentoxide, nitrobenzene, or iron(III) chloride.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) until the solution is alkaline.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

-

Quantitative Data:

| Parameter | Value/Condition |

| Reactants | 3-Bromoaniline, Cinnamaldehyde |

| Catalyst | Concentrated HCl or H₂SO₄ |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-12 hours (monitor by TLC) |

| Typical Yield | 60-80% (yields can vary based on specific conditions) |

Step 2: Synthesis of this compound

The conversion of the 7-bromo substituent to a carbaldehyde is achieved through a lithium-halogen exchange followed by formylation with N,N-dimethylformamide (DMF).[3][4] This reaction must be carried out under anhydrous and inert conditions.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum, dissolve 7-bromo-2-phenylquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi) (1.1 equivalents, typically as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. The formation of the aryllithium intermediate may be indicated by a color change. Stir the mixture at this temperature for 1-2 hours.[3]

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for another 1-2 hours, then allow the reaction to slowly warm to room temperature.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude aldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Quantitative Data:

| Parameter | Value/Condition |

| Reactant | 7-Bromo-2-phenylquinoline |

| Reagents | n-Butyllithium, N,N-Dimethylformamide (DMF) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | 3-5 hours |

| Typical Yield | 70-90% (yields can vary based on substrate and purity) |

III. Logical Workflow for Experimental Execution

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

IV. Conclusion

The presented two-step synthetic pathway offers a robust and efficient route to this compound. The Doebner-von Miller reaction provides a reliable method for constructing the core heterocyclic structure with the necessary functional handle at the 7-position. The subsequent lithium-halogen exchange and formylation is a high-yielding transformation to install the desired carbaldehyde group. Careful control of reaction conditions, particularly the anhydrous and inert atmosphere required for the organolithium chemistry, is crucial for achieving high yields and purity of the final product. This guide provides a solid foundation for researchers to synthesize this valuable compound for further investigation in drug discovery and materials science applications.

References

An In-depth Technical Guide to 2-Phenylquinoline-7-carbaldehyde

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Phenylquinoline-7-carbaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates available data and provides context based on closely related compounds.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are calculated predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NO | [1] |

| Molecular Weight | 233.27 g/mol | [1] |

| Exact Mass | 233.084064 | [1] |

| CAS Number | 867162-43-4 | [1] |

| Polar Surface Area (PSA) | 29.96 Ų | [1] |

| LogP (calculated) | 3.71 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Characterization

A potential synthetic workflow is outlined in the diagram below.

Experimental Protocols

While a specific protocol for this compound is unavailable, a general procedure for a related Suzuki coupling to form a 2-phenylquinoline derivative is described for 7-methoxy-2-phenylquinoline-3-carbaldehyde[5]. This can serve as a template for a potential synthesis strategy.

General Suzuki Coupling Protocol (Adapted): A mixture of 7-chloro-2-phenylquinoline (1 equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., DME) is stirred under an inert atmosphere (e.g., nitrogen). A palladium catalyst (e.g., Palladium acetate, 0.01 equivalents), a base (e.g., aqueous K₂CO₃), and a phosphine ligand (e.g., triphenylphosphine, 0.04 equivalents) are added. The mixture is then heated to reflux for several hours. After completion, the reaction is cooled, diluted with an organic solvent (e.g., EtOAc), and filtered. The organic layer is washed, dried, and concentrated under vacuum to yield the crude product, which can be further purified by chromatography.

Spectroscopic Characterization

Specific spectral data for this compound are not available. However, the expected spectral characteristics can be inferred from data on 2-phenylquinoline and other related substituted quinolines[6][7].

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The aldehyde proton should appear as a singlet at a downfield chemical shift (around 10.0 ppm). The protons on the quinoline and phenyl rings will exhibit complex splitting patterns.

-

¹³C NMR: The spectrum will show a number of signals in the aromatic region (approximately 120-160 ppm). The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-200 ppm.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for C=O stretching of the aldehyde (around 1700 cm⁻¹), C=N stretching of the quinoline ring, and C-H stretching and bending vibrations for the aromatic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 233.27).

Potential Biological Activities and Signaling Pathways

While the biological activity of this compound has not been specifically reported, the 2-phenylquinoline scaffold is a well-known pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties[8][9][10][11][12].

Derivatives of 2-phenylquinoline have been investigated as inhibitors of histone deacetylases (HDACs), showing potential as anticancer agents[13]. The proposed mechanism of action for some anticancer quinoline derivatives involves the induction of apoptosis. A simplified diagram of a potential apoptotic pathway that could be influenced by such compounds is presented below. It is crucial to note that this is a generalized pathway and has not been experimentally verified for this compound.

Furthermore, some quinoline-carbaldehyde derivatives have shown promise as inhibitors of parasitic enzymes, indicating a potential for development as anti-parasitic agents.

Conclusion

This compound is a molecule of interest due to the established biological significance of the 2-phenylquinoline scaffold. While specific experimental data on its physicochemical properties and biological activity are currently scarce, this guide provides a foundational understanding based on available information and data from closely related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound in medicinal chemistry and drug discovery.

References

- 1. This compound, CasNo.867162-43-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. iipseries.org [iipseries.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinoline, 2-phenyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-Phenylquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinoline-7-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₁NO[1]. Its structure, featuring a quinoline core, a phenyl substituent, and an aldehyde functional group, makes it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in research and development settings. This guide provides an in-depth summary of its predicted spectral data and the methodologies for their experimental verification.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and by analogy with related compounds such as 2-phenylquinoline and various aromatic aldehydes[3][4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~8.2-8.5 | m | 3H | Aromatic protons (quinoline ring) |

| ~7.8-8.1 | m | 3H | Aromatic protons (quinoline and phenyl rings) |

| ~7.4-7.6 | m | 4H | Aromatic protons (phenyl ring) |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~192 | Aldehyde Carbonyl (C=O) |

| ~158 | C2 (quinoline) |

| ~148 | C8a (quinoline) |

| ~139 | C1' (phenyl) |

| ~136 | C4 (quinoline) |

| ~130 | C4a (quinoline) |

| ~129.5 | C3', C5' (phenyl) |

| ~129 | C2', C6' (phenyl) |

| ~128 | C4' (phenyl) |

| ~127.5 | C5 (quinoline) |

| ~127 | C6 (quinoline) |

| ~126 | C8 (quinoline) |

| ~125 | C7 (quinoline) |

| ~119 | C3 (quinoline) |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium, Weak | Aldehyde C-H stretch (Fermi doublet)[3][6][7] |

| ~1705 | Strong | Aldehyde C=O stretch (conjugated)[3][6] |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~890, ~830, ~770 | Strong | C-H out-of-plane bending (aromatic substitution) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 233 | High | [M]⁺ (Molecular Ion) |

| 232 | High | [M-H]⁺ |

| 204 | Medium | [M-CHO]⁺ |

| 176 | Medium | [M-CHO-HCN]⁺ or [C₁₄H₈]⁺ |

| 128 | Low | [Quinoline]⁺ fragment |

| 102 | Medium | [C₈H₆]⁺ fragment after loss of HCN from quinoline moiety[8][9] |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often requires a larger number of scans compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the proton-proton connectivities.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a novel organic compound.

Caption: A flowchart of the general workflow for the synthesis, purification, spectral analysis, and structural confirmation of an organic compound.

References

- 1. This compound, CasNo.867162-43-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. sinfoochem.com [sinfoochem.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Solubility of 2-Phenylquinoline-7-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 2-Phenylquinoline-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data, this document provides a summary of inferred qualitative solubility in common organic solvents based on synthetic and purification methodologies for structurally related compounds. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is presented, offering a practical framework for researchers to generate precise data. This guide is intended to support research and development activities where this compound is a compound of interest.

Introduction

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are of significant interest due to their presence in numerous bioactive compounds and natural products, exhibiting a wide range of biological activities, including antibacterial and anti-inflammatory properties.[1] The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including drug formulation, reaction kinetics, and purification processes.[2]

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound. This guide aims to bridge this knowledge gap by providing inferred qualitative solubility information and a standardized experimental protocol for its quantitative determination.

Qualitative Solubility Analysis

While direct quantitative data is unavailable, the solubility of this compound in various organic solvents can be inferred from the solvents used in the synthesis and purification of analogous compounds. For instance, the purification of 7-methoxy-2-phenylquinoline-3-carbaldehyde via column chromatography utilizes an ethyl acetate/hexane mixture, and single crystals are grown from the same solvent system.[3] This indicates good solubility in ethyl acetate and at least partial solubility in hexane. Similarly, syntheses of other 2-phenylquinoline derivatives employ solvents such as 1,2-dimethoxyethane (DME), ethanol, and N,N-dimethylformamide (DMF), suggesting that this compound is likely soluble in these polar aprotic and protic solvents.[4][5]

The following table summarizes the inferred qualitative solubility of this compound.

| Solvent | Solvent Type | Inferred Solubility | Rationale / Context |

| Ethyl Acetate | Polar aprotic | Soluble | Used as a mobile phase component for chromatography and as a crystallization solvent for a similar compound.[3] |

| Hexane | Non-polar | Sparingly Soluble | Used as a co-solvent in chromatography and crystallization, suggesting limited solubility.[3] |

| Toluene | Non-polar | Likely Soluble | A related compound, Quinoline-7-carbaldehyde, is reported to be soluble in Toluene. |

| Ethanol | Polar protic | Likely Soluble | Commonly used as a reaction solvent for the synthesis of quinoline derivatives.[6] |

| Dichloromethane (DCM) | Polar aprotic | Likely Soluble | Frequently used as a solvent for reactions involving 2-phenylquinoline derivatives.[7] |

| N,N-Dimethylformamide (DMF) | Polar aprotic | Likely Soluble | Used as a solvent for the synthesis of quinoline derivatives, with studies showing solubility of similar compounds increases with temperature in DMF.[2][5] |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | Likely Soluble | A common solvent for studying the solubility of quinazoline derivatives, which are structurally related.[2] |

| Water | Polar protic | Sparingly Soluble | While some sources indicate general quinoline derivatives are only slightly soluble in cold water, specific data for this compound is lacking.[8] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is necessary. The following gravimetric method is a reliable approach for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or desiccator

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).[2]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 2 mL) of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed, dry vial. This step is critical to remove all undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution plus the vial.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 318.15 K / 45 °C) until the solvent has completely evaporated and the mass of the dried solute is constant.[2]

-

Allow the vial to cool to room temperature in a desiccator before weighing it again to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units. For example, in grams per liter (g/L):

-

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Figure 1: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for researchers, scientists, and professionals in drug development. While quantitative data is not currently published, qualitative inferences based on the synthesis and purification of similar compounds suggest solubility in common polar aprotic and some non-polar organic solvents. The detailed experimental protocol and workflow diagram presented here offer a robust methodology for researchers to determine the precise solubility of this compound, thereby facilitating its use in further research and development applications.

References

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cibtech.org [cibtech.org]

- 3. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 8. jocpr.com [jocpr.com]

Theoretical Studies on 2-Phenylquinoline-7-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 2-Phenylquinoline-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established computational methods and experimental data from closely related analogues, this document outlines its synthesis, spectroscopic characterization, and potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of novel quinoline derivatives.

Molecular Structure and Computational Analysis

The molecular structure of this compound consists of a quinoline core substituted with a phenyl group at the 2-position and a carbaldehyde (formyl) group at the 7-position. Its chemical formula is C₁₆H₁₁NO, and it has a molecular weight of 233.27 g/mol .

Theoretical investigations into the geometry and electronic properties of this molecule can be robustly performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method.

Geometric Optimization

The three-dimensional structure of this compound can be optimized using DFT calculations, commonly with the B3LYP functional and a 6-311G(d,p) basis set, a methodology that has been successfully applied to the parent 2-phenylquinoline molecule. This process determines the most stable conformation of the molecule by finding the minimum energy state. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated. For closely related molecules like phenyl quinoline-2-carboxylate, DFT calculations have been used to determine the dihedral angle between the quinoline and phenyl rings. It is anticipated that in this compound, the phenyl and quinoline rings will also be non-coplanar.

Table 1: Predicted Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O (aldehyde) | ~1.21 |

| C-C (quinoline-aldehyde) | ~1.48 |

| C-C (quinoline-phenyl) | ~1.49 |

| C-N (quinoline) | ~1.32 - 1.38 |

| Bond Angles (°) ** | |

| O=C-H (aldehyde) | ~124 |

| C-C-C (within rings) | ~118 - 122 |

| Dihedral Angle (°) ** | |

| Phenyl ring vs. Quinoline ring | ~40 - 55 |

Note: These values are estimations based on published data for similar structures and should be confirmed by specific calculations for the title compound.

Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

1.2.1. Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be correlated with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. For quinoline-2-carbaldehyde derivatives, characteristic vibrational modes include the C=O stretching of the aldehyde group, which is expected to be a strong band in the IR spectrum. The C=N stretching of the quinoline ring and various C-H bending and stretching modes of the aromatic rings are also key features.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | ~1680 - 1700 |

| Quinoline Ring | C=N Stretch | ~1580 - 1620 |

| Aromatic Rings | C-H Stretch | ~3000 - 3100 |

| Aromatic Rings | C=C Stretch | ~1400 - 1600 |

1.2.2. NMR Spectroscopy

Gauge-Including Atomic Orbital (GIAO) is a common method for calculating nuclear magnetic resonance (NMR) chemical shifts. The ¹H and ¹³C NMR spectra of this compound can be predicted. The aldehyde proton is expected to appear as a singlet at a high chemical shift (around 10 ppm) in the ¹H NMR spectrum. Aromatic protons will resonate in the 7-9 ppm region. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be highly deshielded, appearing at approximately 190 ppm. Experimental ¹H and ¹³C NMR data for the parent 2-phenylquinoline are available for comparison.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | Aldehyde (-CHO) | ~9.8 - 10.5 |

| ¹H | Aromatic (Quinoline & Phenyl) | ~7.0 - 9.0 |

| ¹³C | Carbonyl (C=O) | ~190 - 195 |

| ¹³C | Aromatic (Quinoline & Phenyl) | ~120 - 160 |

1.2.3. Electronic Spectroscopy (UV-Visible)

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules. This analysis provides insights into the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated absorption maxima (λ_max) can be compared with experimental spectra recorded in different solvents to understand the electronic properties of this compound.

Experimental Protocols

Synthesis of this compound

While a specific protocol for this compound is not widely published, a plausible synthetic route can be devised based on established reactions for similar quinoline derivatives. A highly effective method would be a Suzuki-Miyaura cross-coupling reaction, analogous to the synthesis of 7-methoxy-2-phenylquinoline-3-carbaldehyde.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

-

Starting Materials: 2-Chloro-7-quinolinecarbaldehyde and Phenylboronic acid.

-

Catalyst: Palladium acetate (Pd(OAc)₂).

-

Ligand: Triphenylphosphine (PPh₃).

-

Base: Aqueous potassium carbonate (K₂CO₃).

-

Solvent: 1,2-Dimethoxyethane (DME).

Procedure:

-

To a reaction vessel, add 2-chloro-7-quinolinecarbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and DME (4 mL).

-

Stir the mixture under a nitrogen atmosphere.

-

Add palladium acetate (0.01 mmol), triphenylphosphine (0.04 mmol), and an aqueous solution of potassium carbonate (3 mmol in 3.75 mL of H₂O).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (EtOAc) and filter through a pad of Celite.

-

Separate the organic layer, wash with water and saturated aqueous sodium bicarbonate (NaHCO₃).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₆H₁₁NO) by determining the accurate mass of the molecular ion. The NIST WebBook provides the mass spectrum for the parent compound, 2-phenylquinoline, which can serve as a reference for fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The obtained chemical shifts and coupling constants should be compared with the theoretically predicted values.

-

Infrared (IR) Spectroscopy: The FT-IR spectrum should be recorded to identify the characteristic vibrational frequencies of the functional groups, particularly the strong C=O stretching band of the aldehyde. The NIST WebBook has a reference IR spectrum for 2-phenylquinoline.

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum should be measured in a solvent like ethanol or acetonitrile to determine the electronic transition wavelengths (λ_max) and compare them with the TD-DFT calculations.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-phenylquinoline have been reported to exhibit a range of biological activities, including antiviral and anticancer properties. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Antiviral Activity

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum anti-coronavirus agents. Some of these compounds have shown inhibitory activity against SARS-CoV-2. A potential mechanism of action for these compounds is the inhibition of viral enzymes that are crucial for replication, such as the SARS-CoV-2 helicase (nsp13).

Caption: Hypothetical antiviral mechanism of this compound.

Anticancer Activity

The quinoline scaffold is a well-known pharmacophore in the design of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. For instance, some 2-phenylquinazoline derivatives, which are structurally related to 2-phenylquinolines, have been shown to inhibit tubulin polymerization and induce mitochondria-mediated apoptosis. The diagram below illustrates a generalized pathway that could be targeted by quinoline-based anticancer agents.

Caption: Potential anticancer mechanisms of this compound.

Conclusion

This compound represents a promising molecular scaffold for further investigation in the field of drug discovery. This technical guide has provided a comprehensive theoretical framework for its study, including predictions of its structural and spectroscopic properties based on robust computational methods. Furthermore, a detailed experimental protocol for its synthesis has been outlined, and its potential biological activities have been contextualized within relevant signaling pathways. The information compiled here serves as a valuable starting point for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related quinoline derivatives. Future experimental work is warranted to validate these theoretical findings and to fully elucidate the pharmacological profile of this compound.

2-Phenylquinoline-7-carbaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Phenylquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₆H₁₁NO |

| Molecular Weight | 233.27 g/mol |

| Exact Mass | 233.084 g/mol |

| CAS Number | 867162-43-4 |

Hypothetical Synthesis Protocol

While specific experimental procedures for the synthesis of this compound are not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be designed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is widely used for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-chloroquinoline-7-carbaldehyde and phenylboronic acid.

Materials:

-

2-Chloroquinoline-7-carbaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloroquinoline-7-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Solvent Addition: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and degassed water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Commercial Availability of 2-Phenylquinoline-7-carbaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the accessibility and synthesis of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the commercial availability and potential synthetic pathways for 2-Phenylquinoline-7-carbaldehyde (CAS No. 867162-43-4), a heterocyclic compound of interest in medicinal chemistry and materials science.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The table below summarizes the currently available information from various vendors. Researchers are advised to contact the suppliers directly for the most up-to-date pricing, purity, and availability information.

| Supplier | Product/Catalog Number | Purity | Available Quantities | Notes |

| Career Henan Chemical Co. | CAS NO.867162-43-4 | 85.0-99.8% | 2 kg to 150 kg/week | Offered as an intermediate for further synthesis.[1] |

| SINFOO | A137526 | Not specified | Not specified | Listed under their lab chemicals portfolio.[2] |

| Dochemical | CAS 867162-43-4 | Not specified | 100 kg/quarter | Specializes in fine chemicals for pharmaceutical and agrochemical applications.[3][4] |

| Struchem Co Ltd. | CAS 867162-43-4 | Not specified | Milligrams to multi-kilograms | Offers custom synthesis and manufacturing services.[3][4] |

| Amadis Chemical Co., Ltd. | CAS 867162-43-4 | Not specified | Not specified | Focuses on R&D of pharmaceutical intermediates.[3][4] |

| CymitQuimica | IN-DA004T2C | 98% | 100mg, 250mg, 1g, 5g | Available for laboratory use with specified pricing for smaller quantities.[5] |

Synthesis of 2-Phenylquinoline Derivatives: Experimental Protocols

Pfitzinger Reaction for the Synthesis of the 2-Phenylquinoline Core

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound. This can be a key step in a multi-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid [6][7][8]

-

Reactants: Isatin and acetophenone.

-

Reagents and Solvents: 33% Potassium Hydroxide (KOH) solution, ethanol, 3 M Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve isatin (3.4 mmol) in 10 ml of 33% KOH solution.

-

Slowly add a solution of acetophenone (3.74 mmol) in 20 ml of ethanol to the isatin solution.

-

Reflux the reaction mixture at 85°C for 8 hours.

-

Remove the solvent by rotary evaporation.

-

Add 100 ml of water to the residue.

-

Adjust the pH of the solution to 5-6 using 10 ml of 3 M HCl.

-

The resulting precipitate, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.

-

This carboxylic acid can then be subjected to further reactions to introduce the aldehyde group at the 7-position, likely involving nitration, reduction to the amine, diazotization, and a Sandmeyer-type reaction to introduce a group that can be converted to an aldehyde.

Suzuki Cross-Coupling for the Arylation of the Quinoline Ring

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing 2-phenylquinoline derivatives, it can be used to introduce the phenyl group at the 2-position of a pre-functionalized quinoline.

Experimental Protocol: Synthesis of 7-Methoxy-2-phenylquinoline-3-carbaldehyde [9]

-

Reactants: 2-chloro-7-methoxyquinoline-3-carbaldehyde and phenylboronic acid.

-

Reagents and Solvents: Palladium acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), aqueous potassium carbonate (K₂CO₃), 1,2-dimethoxyethane (DME), ethyl acetate (EtOAc).

-

Procedure:

-

A mixture of 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 mmol) and phenylboronic acid (1.2 mmol) in 4 ml of DME is stirred under a nitrogen atmosphere.

-

Palladium acetate (0.01 mmol), triphenylphosphine (0.04 mmol), and an aqueous solution of K₂CO₃ (3 mmol in 3.75 ml of H₂O) are added to the mixture.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling to room temperature, the mixture is diluted with EtOAc and filtered through a pad of celite.

-

The organic layers are collected, washed with water and saturated aqueous NaHCO₃, dried over anhydrous Na₂SO₄, and concentrated under vacuum.

-

The crude product is purified by column chromatography on silica gel.

-

This protocol demonstrates the feasibility of a Suzuki coupling to form the 2-phenylquinoline scaffold. A similar approach could be envisioned starting with a 7-substituted-2-chloroquinoline to synthesize this compound.

Proposed Synthetic Workflow

Based on the available literature for related compounds, a plausible synthetic route to this compound could involve a Suzuki coupling reaction. The following diagram illustrates a potential experimental workflow.

Caption: A potential synthetic route to this compound.

This proposed pathway highlights a logical sequence of reactions that a skilled synthetic chemist could develop to obtain the target molecule. The initial Suzuki coupling would form the 2-phenylquinoline core, followed by a formylation step to introduce the aldehyde group at the 7-position. The specific conditions for the formylation step would require experimental optimization.

References

- 1. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

safety and handling of 2-Phenylquinoline-7-carbaldehyde

An In-depth Technical Guide to the Safety and Handling of 2-Phenylquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). A formal risk assessment should be conducted by qualified personnel before handling this chemical. The safety and handling information presented here is extrapolated from data on structurally similar compounds due to the limited availability of a specific SDS for this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 867162-43-4[1] |

| Molecular Formula | C₁₆H₁₁NO[1] |

| Molecular Weight | 233.27 g/mol [1] |

| Chemical Structure | (A specific structural diagram was not available in the search results) |

Hazard Identification and Classification

Based on the hazard classifications of structurally related compounds such as 2-phenylquinoline and other quinoline carboxaldehydes, this compound should be handled as a hazardous substance. The following GHS classifications are anticipated:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

| Acute Toxicity (Oral, Dermal, Inhalation) | - | Harmful if swallowed, in contact with skin, or if inhaled (based on 2-phenylquinoline-4-carboxylic acid)[3] |

GHS Pictograms (Anticipated):

Signal Word: Warning[2]

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes data for the parent compound, 2-phenylquinoline, for reference.

| Property | Value (for 2-phenylquinoline) |

| Melting Point | 84-85 °C[4] |

| Boiling Point | Not available |

| Solubility | Soluble in water (based on 2-phenylquinoline-4-carboxylic acid)[3] |

| Appearance | Expected to be a solid |

| LogP | 3.71430 (for this compound)[1] |

Handling and Storage

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wear appropriate personal protective equipment (PPE).

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

Storage:

-

Keep in a dry, cool, and well-ventilated place.[3]

-

Keep container tightly closed.[3]

-

Store locked up.[7]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[3][8]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tight-sealing safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133).[3][9] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3][8] |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[6][9] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[6][9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[6][7] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention.[8][9] |

Experimental Protocols

While a specific protocol for this compound was not found, the following is a representative synthesis for a structurally similar compound, 2-Phenylquinoline-4-carboxylic acid, which can be adapted.[10]

Synthesis of 2-Phenylquinoline-4-carboxylic Acid: [10]

-

Dissolution: Dissolve isatin (3.4 mmol) in 10 ml of a 33% potassium hydroxide solution.

-

Addition: Slowly add a solution of acetophenone (3.74 mmol) in 20 ml of ethanol to the isatin solution.

-

Reflux: Heat the mixture to reflux at 85°C for 8 hours.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Precipitation: Add 100 ml of water to the residue, then adjust the pH to 5-6 with 10 ml of 3 M hydrochloric acid to precipitate the product.

-

Isolation: Obtain the 2-Phenylquinoline-4-carboxylic acid product by filtration.

Signaling Pathways and Logical Relationships

Derivatives of 2-phenylquinoline have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets in cancer therapy.[10] The diagram below illustrates a simplified workflow for the discovery of such inhibitors.

References

- 1. This compound, CasNo.867162-43-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2-苯基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 2-Phenylquinoline Structures in Drug Discovery

Abstract: The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with significant therapeutic potential, including recent applications as broad-spectrum antiviral agents.[1][2] Understanding the intricate relationship between the structure of these molecules and their biological activity is paramount for rational drug design. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful computational lens to elucidate the electronic structure, reactivity, and spectroscopic properties of 2-phenylquinoline derivatives. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core methodologies, key calculated parameters, and data interpretation for the computational analysis of these compounds.

Introduction: The Role of Computational Chemistry in 2-Phenylquinoline Research

The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[3] The addition of a phenyl group at the 2-position creates the 2-phenylquinoline core, a structure associated with a wide range of biological activities, including antinociceptive and antiviral properties. The discovery of 2-phenylquinoline derivatives as potent inhibitors of SARS-CoV-2 replication has further intensified research interest in this molecular family.[1][2]

To accelerate the drug discovery process, computational methods are increasingly employed to predict molecular properties and guide the synthesis of more effective and safer drug candidates.[4][5] Quantum chemical calculations allow for the in silico characterization of molecules at the subatomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[6] By calculating properties such as molecular geometry, electronic orbital energies, and charge distributions, researchers can predict a molecule's stability, reactivity, and potential interaction sites, all of which are critical for its pharmacological activity.

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method that offers a favorable balance between accuracy and computational cost for molecules of this size.[7]

Core Computational Methodologies: A Practical Workflow

The foundation of a reliable quantum chemical study lies in a well-defined computational protocol. Density Functional Theory (DFT) is the most common approach for systems like 2-phenylquinoline, with various functionals and basis sets available to suit the desired level of accuracy.

Experimental Protocols: A Step-by-Step Guide

-

Structure Preparation: The process begins with generating a 3D structure of the target 2-phenylquinoline derivative. This can be done using molecular building software or from existing crystallographic data.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a crucial step, as all subsequent property calculations depend on an accurate molecular geometry.

-

Method: DFT is the recommended method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules.[7][8] For more complex interactions, functionals like M06-2X may also be considered.[9]

-

Basis Set: A Pople-style basis set such as 6-31+G(d,p) or 6-311++G(d,p) is typically sufficient. The "+" and "++" symbols indicate the inclusion of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexible orbital shapes.[9]

-

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

-

It provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

-

Property Calculations: Using the validated optimized geometry, a range of electronic and structural properties are calculated. These include Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

The logical flow of these computational steps is illustrated in the diagram below.

Key Calculated Properties and Their Significance in Drug Design

The results of quantum chemical calculations provide a wealth of data that can be interpreted to predict the behavior of 2-phenylquinoline derivatives. The diagram below illustrates the relationship between key calculated properties and their implications for drug development.

Structural and Geometric Parameters

DFT calculations provide highly accurate predictions of molecular geometries, including bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's 3D shape and steric profile, which directly influences how it fits into a biological target's binding site. Comparing calculated geometries with experimental X-ray crystallography data can validate the chosen computational method. For example, in a study of phenyl quinoline-2-carboxylate, the DFT-calculated dihedral angle between the quinoline and phenyl rings was found to be 46.9(1)°, a value that refines the experimentally observed angles.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites prone to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[11] A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[7] This parameter is often correlated with the molecule's bioactivity.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

-

Red/Yellow Regions: Indicate negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors.

-

Blue Regions: Indicate positive potential, electron-deficient areas. These are susceptible to nucleophilic attack. MEP maps are invaluable for identifying key interaction sites that could be involved in ligand-receptor binding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, reflecting the classic Lewis structure concept.[12] It quantifies intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. The analysis reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy E(2) quantifying the strength of these interactions.[13] This information is crucial for understanding charge transfer within the molecule, which can influence its electronic properties and reactivity.

Data Presentation: Quantitative Insights

To facilitate comparison and analysis, quantitative data from quantum chemical calculations should be summarized in clear, structured tables. Below are examples based on published data for 2-phenylquinoline derivatives and related structures.

Table 1: Selected Optimized Geometrical Parameters (Data for the related structure 2-phenylquinoxaline, calculated at the B3LYP/6-311G(d,p) level)[8]

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

| Bond Length | C2-C1' | 1.485 | Bond Angle | N1-C2-C3 | 116.5 |

| C2-N1 | 1.378 | C2-N1-C9 | 117.9 | ||

| C9-N4 | 1.385 | C2-C1'-C2' | 120.5 | ||

| C1'-C2' | 1.401 | C3-C2-C1' | 122.9 |

Table 2: Frontier Molecular Orbital Energies and Properties (Data for quinoline, calculated at the B3LYP/6-31+G(d,p) level)[7]

| Property | Value (eV) |

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| Energy Gap (ΔE) | 4.830 |

Conclusion

Quantum chemical calculations offer a robust, predictive framework for investigating the structure-property relationships of 2-phenylquinoline derivatives. By leveraging DFT, researchers can gain deep insights into the geometric, electronic, and reactive nature of these molecules. The systematic application of the workflow and analyses described in this guide—from geometry optimization and FMO analysis to MEP and NBO interpretations—provides critical data that can guide the rational design of new therapeutic agents. As computational resources continue to grow, these in silico techniques will become even more indispensable in the modern drug development pipeline, reducing the time and cost associated with bringing novel treatments from the laboratory to the clinic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthesis-crystal-and-molecular-structure-studies-and-dft-calculations-of-phenyl-quinoline-2-carboxylate-and-2-methoxyphenyl-quinoline-2-carboxylate-two-new-quinoline-2-carboxylic-derivatives - Ask this paper | Bohrium [bohrium.com]

- 4. arxiv.org [arxiv.org]

- 5. rowansci.substack.com [rowansci.substack.com]

- 6. escholarship.org [escholarship.org]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives [mdpi.com]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. NBO [cup.uni-muenchen.de]

- 13. mdpi.com [mdpi.com]

A Comprehensive Review of Synthetic Methodologies for 2-Phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The development of efficient and versatile synthetic methods to access this important heterocyclic core is of significant interest to the scientific community. This technical guide provides an in-depth review of the core synthetic strategies for 2-phenylquinoline, including classical condensation reactions and modern catalytic approaches. Detailed experimental protocols for key methods are provided, and quantitative data is summarized for comparative analysis.

Classical Synthesis Methods

The traditional approaches to quinoline synthesis, developed in the late 19th century, remain relevant for their simplicity and the availability of starting materials. These methods typically involve the acid-catalyzed condensation of anilines with carbonyl compounds.

The Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline.[1] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[1]

Experimental Protocol: Combes Synthesis of 2,4-dimethyl-phenylquinoline

While a direct protocol for 2-phenylquinoline via the Combes reaction is less common due to the nature of the required β-diketone, a general procedure is as follows: A mixture of aniline (1 equivalent) and benzoylacetone (1 equivalent) is slowly added to concentrated sulfuric acid at 0°C. The mixture is then heated to 100°C for a short duration, cooled, and poured onto ice. The resulting precipitate is neutralized with a base, filtered, and purified by recrystallization or chromatography to yield the 2-phenyl-4-methylquinoline. The use of polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer milder conditions and improved yields.[1]

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] This reaction is often catalyzed by Brønsted or Lewis acids.[2] A significant challenge with the original method was the acid-catalyzed polymerization of the carbonyl substrate, leading to low yields. The use of a biphasic reaction medium can mitigate this issue by sequestering the carbonyl compound in an organic phase, thereby reducing polymerization and increasing the yield.[3]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Phenylquinoline-4-carboxylic Acid

A mixture of aniline (1 equivalent), 2-nitrobenzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) is refluxed in ethanol with a catalytic amount of trifluoroacetic acid for 12 hours.[4] Alternatively, replacing trifluoroacetic acid with acetic acid and using an excess of acetic acid as the solvent can improve the yield.[4] After the reaction is complete, the mixture is poured into ice water. The crude product is then purified by acid-alkali neutralization and recrystallization to afford 2-(2-nitrophenyl)-quinoline-4-carboxylic acid with a yield of around 68%.[4]

The Friedländer Synthesis

The Friedländer synthesis is a widely used method for the synthesis of quinolines by the reaction of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde.[5] The reaction can be catalyzed by acids or bases.[6] Two primary mechanisms are proposed: one involving an initial aldol condensation followed by cyclization and dehydration, and the other beginning with the formation of a Schiff base, followed by an intramolecular aldol reaction and elimination.[5]

Experimental Protocol: One-Pot Friedländer Synthesis of 2-Phenylquinoline

To a suspension of 2-nitrobenzaldehyde (1 equivalent) and acetophenone (1.2 equivalents) in ethanol, iron powder (3 equivalents) and a catalytic amount of aqueous hydrochloric acid are added. The mixture is heated to reflux. After the reduction of the nitro group is complete (as monitored by TLC), powdered potassium hydroxide (2 equivalents) is added, and the reflux is continued until the cyclization is complete. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield 2-phenylquinoline. This one-pot method, combining the reduction of the nitro group and the subsequent Friedländer condensation, provides good to excellent yields (58–100%).[7]

Modern Catalytic Methods

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinolines, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.[8]

Transition-Metal Catalyzed Synthesis

Palladium and copper catalysts are frequently employed in the synthesis of 2-phenylquinolines. These methods often involve cross-coupling reactions or domino processes that enable the construction of the quinoline core from readily available starting materials.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenylquinoline

A mixture of 2-aminoacetophenone (1 equivalent), phenylacetylene (1.2 equivalents), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine ligand) in a solvent such as toluene is heated under an inert atmosphere. The reaction proceeds via a cascade of reactions, including Sonogashira coupling, to afford the 2-phenylquinoline. Yields for such palladium-catalyzed syntheses can be high, often exceeding 80%.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenylquinoline

A one-pot reaction of aniline, an aldehyde, and an alkyne can be catalyzed by a copper salt. For example, a mixture of aniline (1 equivalent), benzaldehyde (1 equivalent), and phenylacetylene (1.2 equivalents) with a catalytic amount of CuCl in a suitable solvent is heated. This method provides a straightforward route to polysubstituted quinolines, including 2-phenylquinoline.

Metal-Free Synthesis

Recent research has also focused on the development of metal-free synthetic routes to quinolines, which are attractive from an environmental and economic perspective.[3] These methods often utilize radical cyclizations or other novel bond-forming strategies.

Experimental Protocol: NBS-Mediated Radical Cyclization

A method involving the visible light-promoted formation of a bromine radical from N-bromosuccinimide (NBS) can be used to synthesize 3-substituted quinolines from appropriately substituted propenoates. While not a direct synthesis of 2-phenylquinoline, this illustrates the principle of metal-free radical cyclization in quinoline synthesis.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis methods of 2-phenylquinoline and its derivatives.

| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |

| Doebner-von Miller | Aniline, 2-Nitrobenzaldehyde, Pyruvic Acid | Acetic Acid | Acetic Acid | Reflux | - | 68 | [4] |

| Friedländer (One-Pot) | 2-Nitrobenzaldehyde, Acetophenone | Fe/HCl, KOH | Ethanol | Reflux | - | 58-100 | [7] |

| Palladium-Catalyzed | 2-Aminoacetophenone, Phenylacetylene | Pd(OAc)₂ | Toluene | - | - | >80 | - |

| Copper-Catalyzed | Aniline, Benzaldehyde, Phenylacetylene | CuCl | - | - | - | - | - |

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the key synthetic methods described.

Caption: The reaction pathway of the Combes synthesis.

Caption: The reaction pathway of the Doebner-von Miller reaction.

Caption: The two proposed mechanisms of the Friedländer synthesis.

Caption: A generalized workflow for transition-metal catalyzed 2-phenylquinoline synthesis.

References

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 8. ias.ac.in [ias.ac.in]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Phenylquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract